

# Application of Aquacoat® in Veterinary Drug Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Aquacoat®, primarily available as Aquacoat® ECD (an aqueous dispersion of ethylcellulose), is a versatile polymer coating system with significant applications in the development of oral dosage forms for veterinary medicine.[1][2][3] Its primary functions include providing sustained release of active pharmaceutical ingredients (APIs), masking unpleasant tastes to improve palatability, and acting as a moisture barrier to enhance drug stability.[1][3] The use of an aqueous dispersion avoids the environmental and safety concerns associated with organic solvents, making it a favorable choice in modern drug formulation.[3] This document provides detailed application notes and experimental protocols for utilizing Aquacoat® in veterinary drug development.

## **Core Applications in Veterinary Formulations**

**Aquacoat**® ECD's primary release mechanism is drug diffusion across its water-insoluble membrane, offering a stable and reproducible pH-independent release profile.[1][3] This makes it suitable for a variety of applications in animal health:

 Sustained Release: For drugs requiring prolonged therapeutic effect, reducing dosing frequency and improving compliance, especially in chronic conditions. This is particularly beneficial for companion and production animals where frequent handling can be stressful.



- Taste Masking: Many veterinary drugs are bitter or unpalatable, leading to rejection by the
  animal and treatment failure.[4] Coating drug particles or granules with Aquacoat® can
  effectively mask unpleasant tastes, a critical factor for voluntary acceptance of medication by
  companion animals like cats and dogs.[1][4]
- Moisture Barrier: The hydrophobic nature of ethylcellulose makes **Aquacoat**® an effective moisture barrier, protecting sensitive APIs from degradation due to humidity.[1][5] This extends the shelf life and ensures the potency of the drug product.

## **Quantitative Data Summary**

The following tables summarize key formulation and performance parameters derived from studies utilizing **Aquacoat**® ECD.



| Parameter               | Value                                        | Reference Study                                                                            |
|-------------------------|----------------------------------------------|--------------------------------------------------------------------------------------------|
| Coating Composition     |                                              |                                                                                            |
| Polymer                 | Aquacoat® ECD (30% dispersion)               | Colon targeting in rats and dogs[6]                                                        |
| Plasticizer             | Dibutyl sebacate (DBS)                       | Colon targeting in rats and dogs[6]                                                        |
| Pore Former (optional)  | Hydroxypropyl methylcellulose (HPMC)         | Effect of unconventional curing conditions and storage on pellets[6]                       |
| Process Parameters      |                                              |                                                                                            |
| Inlet Air Temperature   | 50 °C                                        | Colon targeting in rats and dogs[6]                                                        |
| Product Temperature     | 39 ± 2 °C                                    | Colon targeting in rats and dogs[6]                                                        |
| Spray Rate              | 0.3 g/min                                    | Colon targeting in rats and dogs[6]                                                        |
| Atomization Pressure    | 0.6 bar                                      | Colon targeting in rats and dogs[6]                                                        |
| Performance Metrics     |                                              |                                                                                            |
| Coating Weight Gain     | 2-25% (typical)                              | Controlled-release<br>formulations coated with<br>aqueous dispersions of<br>ethylcellulose |
| Drug Release Mechanism  | Diffusion                                    | Aquacoat® ECD User's<br>Guide[3]                                                           |
| Stability (Accelerated) | Stable at 40°C / 75% RH (with proper curing) | Effect of unconventional curing conditions and storage on pellets[6]                       |



## **Experimental Protocols**

## Protocol 1: Sustained-Release Coating of Pellets for Oral Administration in Companion Animals

This protocol is adapted from a study on colon-targeted drug delivery in dogs and rats, demonstrating a robust method for creating sustained-release pellets.[6]

- 1. Materials:
- Drug-loaded starter cores (e.g., sucrose spheres)
- Aquacoat® ECD (30% aqueous ethylcellulose dispersion)
- · Dibutyl sebacate (DBS) as a plasticizer
- · Purified water
- 2. Equipment:
- Fluidized bed coater (e.g., with a Wurster insert)
- · Magnetic stirrer
- Curing oven
- 3. Procedure:
- Preparation of Plasticized Aquacoat® Dispersion:
  - For every 40.0 g of Aquacoat® ECD dispersion, add 3.0 g of dibutyl sebacate (DBS).
  - Stir the mixture at room temperature for 24 hours to ensure uniform dispersion of the plasticizer.
- Coating Process:
  - Pre-heat the fluidized bed coater to an inlet temperature of 50°C.



- Load the drug-loaded starter cores (e.g., 70 g batch size) into the coater.
- Fluidize the pellets and allow them to reach a product temperature of approximately 39 ± 2°C.
- Begin spraying the plasticized Aquacoat® dispersion onto the pellets at a spray rate of 0.3 g/min and an atomization pressure of 0.6 bar.
- Continue the coating process until the desired weight gain (e.g., 20% w/w) is achieved.
- After spraying is complete, continue to fluidize the pellets for an additional 10 minutes without spraying to ensure they are dry.

#### Curing:

- Transfer the coated pellets to a curing oven.
- Cure the pellets at 60°C for 24 hours. This step is crucial for film formation and achieving a stable release profile.

#### 4. Quality Control:

- Assess the coated pellets for appearance, size distribution, and friability.
- Perform in vitro dissolution testing using appropriate media (e.g., simulated gastric and intestinal fluids) to determine the drug release profile.
- Conduct stability studies under accelerated conditions (e.g., 40°C / 75% RH) to ensure the stability of the release profile over time.

## Protocol 2: Taste Masking of a Bitter API via Granulation with Aquacoat® ECD

This protocol is adapted from a study on taste masking of paracetamol and can be applied to bitter veterinary APIs.[7][8]

### 1. Materials:



- Micronized bitter API
- Aquacoat® ECD
- Triethyl citrate (TEC) as a plasticizer
- Microcrystalline cellulose (MCC) and Lactose (optional, to improve granule properties)
- · Purified water
- 2. Equipment:
- High-shear granulator or Fluid bed granulator (top spray)
- Sieve or laser diffraction for particle size analysis
- 3. Procedure:
- Preparation of Plasticized Aquacoat® Dispersion:
  - Prepare a plasticized dispersion by adding triethyl citrate (24% based on the dry ethylcellulose content) to the Aquacoat® ECD.
  - Mix thoroughly until a homogenous dispersion is achieved.
- Granulation (High-Shear Method):
  - Pre-blend the micronized API with MCC and lactose if used.
  - Load the powder blend into the high-shear granulator.
  - While mixing, slowly add the plasticized Aquacoat® ECD dispersion as the granulating liquid.
  - Continue granulation until granules of the desired size and consistency are formed.
  - Dry the granules to an appropriate moisture content.
- Granulation (Fluid-Bed Method):



- Load the API (or API/excipient blend) into the fluid bed granulator.
- Fluidize the powder and spray the plasticized Aquacoat® ECD dispersion onto the powder bed.
- Continue the process until the desired amount of coating material has been applied, forming granules.

### 4. Quality Control:

- Evaluate the granules for particle size distribution, flow properties, and drug content uniformity.
- Conduct in vitro dissolution testing in a medium simulating saliva (pH ~6.8) for a short duration (e.g., 5-10 minutes) to assess the extent of taste masking (i.e., minimal drug release).
- For a more comprehensive assessment, an in vivo palatability study with the target animal species is recommended.

### **Visualizations**





Click to download full resolution via product page

Caption: Workflow for preparing sustained-release pellets.



Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Aquacoat® | IFF Pharma Solutions Pharma Solutions [pharma.iff.com]
- 2. IFF Aquacoat ECD 30 [answercenter.iff.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Colon targeting in rats, dogs and IBD patients with species-independent film coatings -PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- To cite this document: BenchChem. [Application of Aquacoat® in Veterinary Drug Formulations: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1343952#application-of-aquacoat-in-veterinary-drug-formulations]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com